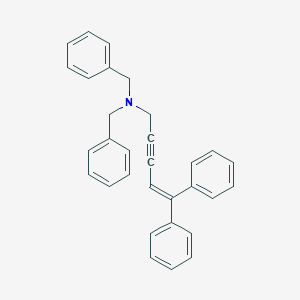![molecular formula C17H16N6O B286701 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B286701.png)
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as JNK-IN-8, is a small molecule inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a critical role in the regulation of cellular processes such as apoptosis, inflammation, and stress response. JNKs have been implicated in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile works by inhibiting the activity of JNKs, which are involved in the regulation of cellular processes such as apoptosis, inflammation, and stress response. JNKs are activated by various stimuli, including oxidative stress, cytokines, and growth factors. Once activated, JNKs phosphorylate a variety of downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. By inhibiting JNK activity, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can improve neurological function and reduce neuroinflammation. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its specificity for JNKs, which allows for targeted inhibition of this pathway. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its relatively low potency compared to other JNK inhibitors. Additionally, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One area of interest is the development of more potent JNK inhibitors that could be used in clinical settings. Another area of research is the identification of biomarkers that could be used to predict patient response to JNK inhibition. Additionally, further studies are needed to elucidate the role of JNKs in various diseases and to determine the optimal dosing and administration of JNK inhibitors.
Méthodes De Synthèse
The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 3,5-dimethylphenol with 2-chloro-6-(4-pyrimidinyl)pyridine, followed by the reaction of the resulting intermediate with 3-methyl-1H-pyrazole-4-carbonitrile. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various diseases. Studies have shown that 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurodegenerative diseases. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism in animal models of diabetes.
Propriétés
Formule moléculaire |
C17H16N6O |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16N6O/c1-10-4-11(2)6-13(5-10)24-16-7-15(20-9-21-16)23-17(19)14(8-18)12(3)22-23/h4-7,9H,19H2,1-3H3 |
Clé InChI |
CCAYYFLMJQMQAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)






![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)
![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)
![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)
![methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)
![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)